8-Methoxy-4-methyl-2-(1-(1-methylethoxy)ethyl)furo(3,2-c)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Methoxy-4-methyl-2-(1-(1-methylethoxy)ethyl)furo(3,2-c)quinoline is a complex organic compound that belongs to the class of furoquinolines This compound is characterized by its unique structure, which includes a furan ring fused to a quinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methoxy-4-methyl-2-(1-(1-methylethoxy)ethyl)furo(3,2-c)quinoline typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often require elevated temperatures and inert atmospheres to ensure the desired product formation .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. Large-scale synthesis might utilize continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity starting materials and advanced purification techniques, such as column chromatography and recrystallization, ensures the production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
8-Methoxy-4-methyl-2-(1-(1-methylethoxy)ethyl)furo(3,2-c)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the quinoline moiety to tetrahydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Halogenation using bromine (Br2) or chlorination using thionyl chloride (SOCl2).
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinolines, depending on the specific reagents and conditions used .
Scientific Research Applications
8-Methoxy-4-methyl-2-(1-(1-methylethoxy)ethyl)furo(3,2-c)quinoline has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain cancers and infectious diseases.
Industry: Utilized in the development of novel materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 8-Methoxy-4-methyl-2-(1-(1-methylethoxy)ethyl)furo(3,2-c)quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in DNA replication or protein synthesis, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar quinoline core but differ in the presence of hydroxyl groups.
Furo[3,2-c]quinolines: Other derivatives with different substituents on the furan and quinoline rings.
Uniqueness
8-Methoxy-4-methyl-2-(1-(1-methylethoxy)ethyl)furo(3,2-c)quinoline is unique due to its specific combination of methoxy, methyl, and isopropoxyethyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
88654-63-1 |
---|---|
Molecular Formula |
C18H21NO3 |
Molecular Weight |
299.4 g/mol |
IUPAC Name |
8-methoxy-4-methyl-2-(1-propan-2-yloxyethyl)furo[3,2-c]quinoline |
InChI |
InChI=1S/C18H21NO3/c1-10(2)21-12(4)17-9-14-11(3)19-16-7-6-13(20-5)8-15(16)18(14)22-17/h6-10,12H,1-5H3 |
InChI Key |
NXVVHADCVBRLHE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=C(OC2=C3C=C(C=CC3=N1)OC)C(C)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.